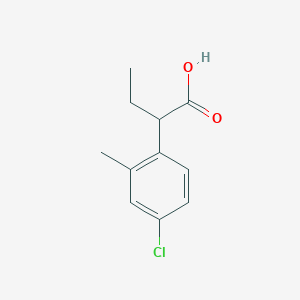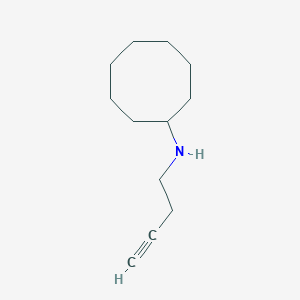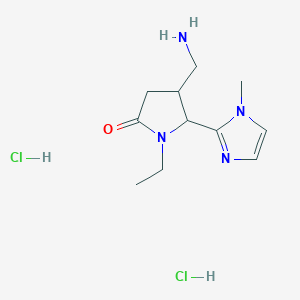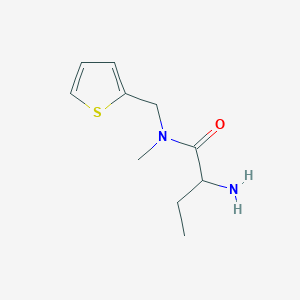![molecular formula C11H17NOS B13288364 3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13288364.png)
3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol is an organic compound with the molecular formula C11H17NOS and a molecular weight of 211.32 g/mol . It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propanol chain through an amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol typically involves the reaction of 4-(methylsulfanyl)benzylamine with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbon atom bearing the chlorine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides, esters, or other substituted derivatives.
Scientific Research Applications
3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A similar compound with an amino group attached to a propanol chain, but lacking the phenyl and methylsulfanyl groups.
4-(Methylsulfanyl)benzylamine: Contains the phenyl and methylsulfanyl groups but lacks the propanol chain.
Uniqueness
3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
3-[(4-methylsulfanylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H17NOS/c1-14-11-5-3-10(4-6-11)9-12-7-2-8-13/h3-6,12-13H,2,7-9H2,1H3 |
InChI Key |
KYPMTUKVINSNBT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B13288303.png)
![(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine](/img/structure/B13288306.png)
![5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13288315.png)
![2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13288322.png)
![4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13288326.png)
![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13288339.png)


amine](/img/structure/B13288354.png)


